molecular formula C16H18N2O4S B3213418 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide CAS No. 1118826-65-5

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide

Cat. No.: B3213418
CAS No.: 1118826-65-5
M. Wt: 334.4
InChI Key: UHWFZLVPFXXQGG-UHFFFAOYSA-N
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Description

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide is a synthetic organic compound that features a pyridine ring substituted with dimethyl and oxo groups, a benzamide moiety, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the dimethyl and oxo groups. The benzamide moiety is then attached through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyridine-containing molecules. Examples are:

Uniqueness

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-10-7-11(2)18-16(20)14(10)9-17-15(19)12-5-4-6-13(8-12)23(3,21)22/h4-8H,9H2,1-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFZLVPFXXQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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